molecular formula C8H13NO2 B1395644 (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 911835-76-2

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1395644
CAS No.: 911835-76-2
M. Wt: 155.19 g/mol
InChI Key: SSKYNJZREFFALT-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformational Dynamics of the Azabicyclo[3.1.0]hexane Core

The azabicyclo[3.1.0]hexane core consists of a fused cyclopropane and pyrrolidine ring system, creating a rigid bicyclic scaffold. X-ray crystallographic studies of related derivatives reveal a boat-like conformation in the five-membered ring, stabilized by intramolecular hydrogen bonding between the bridgehead nitrogen and carboxylic acid group. The 6,6-dimethyl substituents introduce steric repulsion, flattening the 5-membered ring and reducing puckering amplitude by approximately 30% compared to non-methylated analogs. This conformational restriction enhances metabolic stability by limiting rotational freedom at key pharmacophore positions.

Molecular dynamics simulations demonstrate that the bicyclic system exhibits two primary low-energy conformers separated by a 5.8 kcal/mol energy barrier. The dominant conformer (85% population at 298 K) features an equatorial orientation of the carboxylic acid group, while the minor conformer adopts an axial orientation stabilized by dipole-dipole interactions with the nitrogen lone pair.

Chirality at C1, C2, and C5: Implications for Molecular Recognition

The (1R,2S,5S) stereochemistry creates three contiguous stereocenters with well-defined spatial arrangements. Quantum mechanical calculations (B3LYP/6-311+G**) show the C2 carboxylic acid group adopts an endo orientation relative to the bicyclic system, positioning it 2.3 Å from the bridgehead nitrogen. This spatial arrangement enables bidentate binding to metal ions and biological targets, as demonstrated by its 12-fold higher affinity for α2δ-1 calcium channel subunits compared to non-chiral analogs.

The absolute configuration directly influences enantioselective interactions, as shown in Table 1:

Table 1: Enantiomeric Binding Affinities for Neurotransmitter Transporters

Target (1R,2S,5S) Ki (nM) (1S,2R,5R) Ki (nM) Selectivity Ratio
Serotonin Transporter 48 ± 3 4200 ± 350 87.5
Norepinephrine Transporter 12 ± 1 980 ± 45 81.7

Data adapted from electrophysiological studies of stereoisomer pairs.

Electronic Distribution and Charge Localization

Carboxylic Acid Group Protonation Behavior

The carboxylic acid moiety exhibits atypical protonation behavior due to conjugation with the bicyclic system. Experimental pKa measurements (UV-Vis titration in H2O/EtOH) reveal a depressed acidity (pKa = 3.99 ± 0.40) compared to linear proline derivatives (pKa ≈ 1.95). Natural Bond Orbital analysis attributes this to partial charge delocalization into the σ* orbital of the cyclopropane ring, reducing electron withdrawal from the carboxyl group.

Protonation state dramatically affects hydrogen-bonding capacity. In the deprotonated form, the carboxylate oxygen atoms engage in strong ionic interactions (bond order = 0.85) with basic residues in enzyme active sites, while the protonated form preferentially forms bifurcated hydrogen bonds (O···H-N = 1.87 Å) with aromatic π systems.

Nitrogen Lone Pair Orientation in the Azabicyclic System

The bridgehead nitrogen's lone pair adopts a pseudo-axial orientation, tilted 32° from the bicyclic plane due to Bredt's rule constraints. This geometry creates a 0.78 D dipole moment component perpendicular to the ring system, enabling unique charge-transfer interactions with electron-deficient aromatic systems. Comparative NMR studies with quinuclidine derivatives show 15N chemical shift differences of 28 ppm, confirming reduced lone pair availability in the bicyclo[3.1.0] system.

Comparative Structural Analysis with Related Bicyclic Compounds

Quinuclidine Derivatives: Topological Similarities and Differences

The azabicyclo[3.1.0]hexane system shares topological features with quinuclidine (1-azabicyclo[2.2.2]octane) but exhibits distinct electronic properties:

Table 2: Structural and Electronic Comparison with Quinuclidine

Property Azabicyclo[3.1.0]hexane Quinuclidine
N-Inversion Barrier (kcal/mol) 12.3 ± 0.5 5.8 ± 0.3
N···O Distance (Å) 2.41 3.07
Basicity (pKa) 3.99 11.28
Ring Strain Energy (kcal/mol) 18.7 9.4

Data compiled from X-ray crystallography, quantum calculations, and potentiometric titrations.

The reduced basicity and increased ring strain enable unique reactivity patterns, particularly in [3+2] cycloadditions where the bicyclo[3.1.0] system shows 7-fold higher reaction rates with electron-deficient dienophiles.

Azabicyclo[3.1.0]hexane vs Azabicyclo[2.2.2]octane Systems

Comparative molecular field analysis (CoMFA) highlights critical differences in steric and electrostatic potential maps:

  • The bicyclo[3.1.0] system exhibits a 40% larger molecular footprint in the plane of the cyclopropane ring
  • Electrostatic potential minima are localized 1.2 Å closer to the nitrogen center
  • Torsional barriers for substituent rotation are 3-5 kcal/mol higher due to steric interactions with the dimethyl groups

Properties

IUPAC Name

(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)4-3-9-6(5(4)8)7(10)11/h4-6,9H,3H2,1-2H3,(H,10,11)/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKYNJZREFFALT-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716730
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911835-76-2
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911835762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ8TV38FJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stepwise Procedure

Step Description Reagents/Conditions Yield/Notes
S1 Substitution reaction on N-Boc-3-pyrroline with dimethyl carbonate N-Boc-3-pyrroline (0.591 mol), dry tetrahydrofuran (THF), cooled to -70 to -60 °C, slow addition of 2M lithium diisopropylamide (LDA), then dimethyl carbonate (0.65 mol), warm to 0 °C, stir 3 h Compound 2 obtained as pale yellow oil, 85% yield
S2 Enzymatic reaction in presence of Novozym435 and sodium bicarbonate to generate intermediate Compound 2, Novozym435, sodium bicarbonate Intermediate compound 3 formed
S3 Methylation of compound 3 using dimethyl sulfate Compound 3, potassium bicarbonate, acetone, dimethyl sulfate, 40 °C, 4 h Compound 4 obtained as white solid after purification
S4 Reduction and cyclization using cobalt catalyst and zinc reagents Compound 4 dissolved in dry THF, add 2,2-dichloropropane, zinc powder, zinc bromide, then 2-t-BuPDI]CoBr2 catalyst, nitrogen atmosphere, 24 h Compound 5 isolated by chromatography
S5 Acidic deprotection and conversion to target acid Compound 5 dissolved in methanol, 5N hydrochloric acid added, 10-20 °C, stir 12 h, then lyophilize (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 91.5% yield

Key Features

  • Use of LDA as strong base in low temperature for substitution
  • Enzymatic step with Novozym435 to generate stereochemically defined intermediate
  • Methylation with dimethyl sulfate under mild conditions
  • Cobalt-catalyzed reductive cyclization to form bicyclic structure
  • Final acidic workup to remove protecting groups and yield acid

Advantages

  • Reduced use of highly toxic reagents
  • Avoidance of high-temperature or gas-evolving hazardous steps
  • High overall yields and stereoselectivity
  • Scalable and operationally convenient

Alternative Method from WO2007075790A1 (2006)

This earlier patent describes preparation of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate and its salts, which can be converted to the acid.

  • The process involves formation of the bicyclic core followed by salt formation with tartaric acid for enantiomeric resolution.
  • It focuses on racemic synthesis with subsequent chiral resolution steps.
  • The key intermediate is methyl ester, which can be hydrolyzed to the acid.

Method from FR2972453B1 (2011)

This patent discloses preparation of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-methyl carboxylate via:

  • Substitution of (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethylpropyl ester by hydroxyl compounds to form pyrrolidine intermediate
  • Cyanation to introduce cyano group at 2-position
  • Alcoholysis and deprotection to yield the methyl carboxylate

This route highlights use of cyanide chemistry and protecting group manipulations.

Comparative Summary Table of Preparation Methods

Aspect CN114394927B (2022) WO2007075790A1 (2006) FR2972453B1 (2011)
Starting material N-Boc-3-pyrroline Various racemic precursors (1R,5S)-2-hydroxy-6,6-dimethylbicyclo ester
Key reagents LDA, Novozym435, dimethyl sulfate, Co catalyst Not specified in detail Hydroxyl compounds, cyanide, alcoholysis reagents
Stereochemical control Enzymatic step, chiral reagents Chiral resolution of racemate Chiral starting materials and deprotection
Final step Acidic deprotection with HCl Salt formation and hydrolysis Alcoholysis and deprotection
Yield (final acid) ~91.5% Variable, racemic Not specified
Advantages Reduced toxicity, operational convenience Established racemic synthesis Use of chiral intermediates

Research Findings and Notes

  • The enzymatic step using Novozym435 is critical for stereoselectivity, enabling production of the (1R,2S,5S) isomer with high enantiomeric purity.
  • Use of dimethyl carbonate and dimethyl sulfate allows efficient methylation steps under mild conditions.
  • The cobalt-catalyzed reductive cyclization is a key innovation enabling construction of the bicyclic azabicyclo[3.1.0]hexane core.
  • Final acidification with aqueous HCl or H2SO4 efficiently removes protecting groups and yields the target acid.
  • Avoidance of hazardous reagents and conditions improves safety and scalability for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Unique Features

The unique bicyclic framework allows for diverse chemical reactivity, making it an important building block for synthesizing more complex molecules.

Chemistry

In synthetic organic chemistry, (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid serves as an essential intermediate in the synthesis of various compounds. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in developing new synthetic methodologies.

Table 1: Common Reactions

Reaction TypeCommon ReagentsPurpose
OxidationPotassium permanganateIntroduce functional groups
ReductionLithium aluminum hydrideAlter oxidation state
SubstitutionNucleophilesModify compound properties

Biology

This compound has potential biological applications as a model for studying enzyme interactions and metabolic pathways due to its unique structural properties. It can help elucidate the effects of bicyclic structures on biological systems.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its role in drug development targeting metabolic diseases.

Medicine

In the pharmaceutical field, this compound has been explored as a pharmaceutical intermediate for synthesizing novel drugs. Its structural modifications can lead to compounds with specific therapeutic effects.

Case Study: SARS-CoV-2 Inhibition

Research on cyclic leucine mimetics incorporating this bicyclic structure showed promising results as inhibitors of the SARS-CoV-2 main protease (Mpro), indicating potential antiviral applications ( ).

Industry

Industrially, this compound is utilized in producing specialty chemicals and materials due to its unique properties. It can be employed in developing new polymers and advanced materials that require specific chemical functionalities.

Similar Compounds Overview

Compound NameKey Differences
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneLacks the carboxylic acid group
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanolContains a hydroxyl group which alters reactivity

The presence of the carboxylic acid group in this compound enhances its versatility compared to similar compounds.

Mechanism of Action

The mechanism by which (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Halogenated Derivatives

(1S,2S,5R)-6,6-Dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Substituents: Chlorine atoms replace methyl groups at the 6-position. Impact: Increased molecular weight (MW: ~242.09 vs. The altered stereochemistry (1S,2S,5R) may diminish antiviral activity .

(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

  • Substituents : Fluorine atoms and a 4-oxo group.
  • Impact : Fluorine enhances metabolic stability and electron-withdrawing effects, while the ketone introduces polarity. MW: 177.11 .
tert-Butoxycarbonyl (Boc)-Protected Derivatives

(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

  • Substituents : Boc group on the nitrogen.
  • Impact : Increased hydrophobicity (logP) and MW (255.31). The Boc group protects the amine during peptide coupling, a common step in drug synthesis .
  • Synthesis : Coupling with Boc-anhydride or similar reagents .
Carboxamide Derivatives

Three derivatives from illustrate modifications for targeting viral proteases:

Compound Molecular Formula MW (amu) Key Substituents
1 C23H39N5O5 465.29 Cyclobutyl-dioxobutanamide
2 C23H41N5O5 467.31 Dioxopentanamide
3 C22H39N5O5 439.31 Dioxopropanamide
  • Impact : Carboxamide groups enhance binding to protease active sites. The cyclobutyl group in Compound 1 improves steric complementarity, while shorter chains (Compounds 2–3) may reduce efficacy .

Salt Forms

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

  • Properties : Improved aqueous solubility due to ionic character. MW: 191.66. Storage requires inert atmospheres (2–8°C) .
  • Applications : Preferred for formulation in solid-dose pharmaceuticals.

Stereochemical Variants

  • rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • Impact : Racemic mixtures (rel) show reduced activity compared to enantiopure forms, underscoring the necessity of (1R,2S,5S) configuration for protease inhibition .

Key Research Findings

Antiviral Activity : Derivatives with rigid bicyclic cores exhibit superior protease binding compared to flexible analogs (e.g., azabicyclo[3.2.1]octanes) due to reduced conformational entropy .

Synthetic Efficiency : Hydrolysis of methyl esters (e.g., using NaOH/THF) achieves >90% yields, while amide couplings (HATU/DIPEA) require HPLC purification (~56% yield) .

Safety : Halogenated variants (e.g., dichloro) show higher toxicity risks, whereas Boc-protected forms are safer for handling .

Biological Activity

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can be leveraged for therapeutic purposes. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H13NO2. The compound is characterized by a bicyclic structure that contributes to its biological activity.

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. Research indicates that the compound can influence various biochemical pathways, potentially acting as an inhibitor or modulator of enzyme activity.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness as a model for investigating enzyme interactions and metabolic pathways. For instance, its structural properties allow researchers to explore how bicyclic compounds can affect enzyme kinetics and substrate specificity.

Table 1: Summary of In Vitro Studies

StudyObjectiveFindings
Evaluate enzyme inhibitionShowed significant inhibition of SARS-CoV-2 main protease (Mpro) with a Ki value of 27.7 nM
Investigate structural effects on enzyme activityIdentified the compound as a potential lead for drug development targeting viral proteases

Case Studies

One notable case study involved the use of this compound in the development of antiviral agents against SARS-CoV-2. The compound was incorporated into various analogs that demonstrated enhanced potency against viral proteases.

Table 2: Case Study Results

CompoundKi (nM)EC50 (nM)Remarks
Compound 127.71364Initial findings indicated moderate activity
Compound 47.93909Improved potency compared to initial analogs
Compound 63.1174.5Significant enhancement in antiviral activity

Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

  • Antiviral Agents : Its ability to inhibit viral proteases positions it as a candidate for developing antiviral medications.
  • Pharmaceutical Intermediates : The compound can serve as a building block for synthesizing more complex pharmaceuticals.
  • Research Tools : It may be utilized in biochemical research to study enzyme mechanisms and metabolic pathways.

Q & A

Basic: What are the standard synthetic routes for (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid?

Methodological Answer:
A common synthesis involves deprotection of tert-butyl esters using HCl in 1,4-dioxane. For example, a 4M HCl/dioxane solution is added dropwise to a tert-butyl-protected precursor in dichloromethane (DCM). After CO₂ evolution ceases, the mixture is concentrated and purified via repeated DCM dissolution/evaporation cycles, achieving ~97% yield. Purity is confirmed via mass spectrometry (MS) (e.g., m/z [2M + H]⁺ = 195.11) . Alternative routes may use enzymatic resolution or chiral auxiliaries to control stereochemistry.

Advanced: How does stereochemistry influence the reactivity and biological activity of this bicyclic compound?

Methodological Answer:
The (1R,2S,5S) configuration dictates spatial arrangement, affecting interactions with biological targets (e.g., enzymes). Asymmetric synthesis methods, such as chiral catalysts or enzymatic resolution, are critical for enantiomeric purity. Characterization via chiral HPLC or X-ray crystallography (e.g., SHELXS297 refinement) ensures stereochemical fidelity . Comparative studies with enantiomers can reveal activity discrepancies, such as binding affinity differences in enzyme inhibition assays.

Basic: What analytical techniques are recommended for structural elucidation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., dimethyl groups at C6).
  • MS : ESI-MS confirms molecular weight (e.g., observed m/z 195.11 for intermediates) .
  • X-ray Crystallography : Resolves absolute configuration, as seen in studies reporting single-crystal structures (R factor = 0.046) .
  • IR : Validates functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).

Advanced: How can computational modeling optimize synthesis or predict biological interactions?

Methodological Answer:

  • DFT Calculations : Predict reaction transition states and intermediates, aiding in optimizing conditions (e.g., solvent polarity effects).
  • Molecular Docking : Screens potential targets (e.g., penicillin-binding proteins) by simulating ligand-receptor interactions .
  • MD Simulations : Assess stability of bicyclic conformers in aqueous environments.

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How to resolve contradictions in reported spectral data or yields?

Methodological Answer:

  • Cross-Validation : Compare NMR/MS data across multiple studies (e.g., tert-butyl deprotection intermediates vs. acylated derivatives ).
  • Reproducibility Tests : Replicate synthesis under varying conditions (temperature, catalysts).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) or high-resolution MS to clarify ambiguous peaks.

Basic: How to assess the compound’s potential biological activity?

Methodological Answer:

  • Enzyme Assays : Test inhibition of bacterial transpeptidases (analogous to β-lactam antibiotics) .
  • MIC Tests : Determine minimum inhibitory concentrations against Gram-positive/-negative strains.
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to evaluate therapeutic windows.

Advanced: What strategies improve synthetic route efficiency?

Methodological Answer:

  • Solvent Optimization : Replace DCM with greener solvents (e.g., ethyl acetate) without compromising yield .
  • Catalyst Screening : Test Pd/C or Ru-based catalysts for hydrogenation steps.
  • Flow Chemistry : Enhance scalability and reduce reaction times for intermediates.

Basic: How to determine purity and quantify impurities?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water gradients.
  • TLC : Monitor reaction progress using silica plates (Rf comparison against standards).
  • LC-MS : Identify low-abundance impurities via exact mass matching .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Isotopic Labeling : Track carbon pathways using ¹³C-labeled precursors.
  • Kinetic Studies : Vary reactant concentrations to identify rate-determining steps.
  • Intermediate Trapping : Use quenching agents (e.g., DMPU) to isolate unstable intermediates for NMR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.